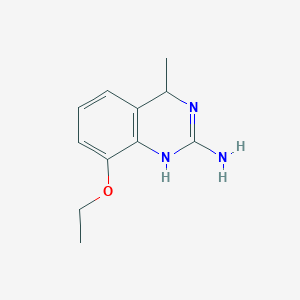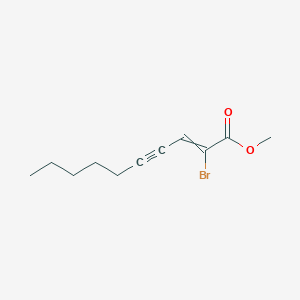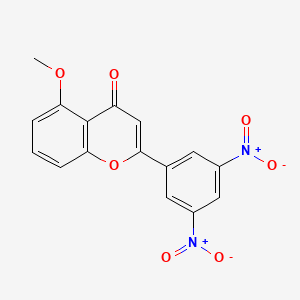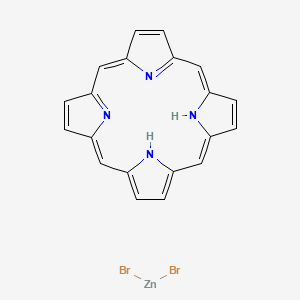
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol is a complex organic compound with a unique structure that includes both acetic acid and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with formaldehyde and acetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or hydrochloric acid, can also enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can interact with enzymes and proteins, leading to changes in their activity. The acetic acid group can participate in metabolic pathways, influencing cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: A similar compound with a benzene ring and methoxy groups.
Uniqueness
Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol is unique due to its combination of acetic acid and phenol functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
914093-25-7 |
|---|---|
Molekularformel |
C13H20O7 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C11H16O5.C2H4O2/c1-13-8-5-7(11(15-3)16-4)6-9(14-2)10(8)12;1-2(3)4/h5-6,11-12H,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
YXIWKAAKGFMTQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC(=CC(=C1O)OC)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)

![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)


![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)

![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)

![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)
